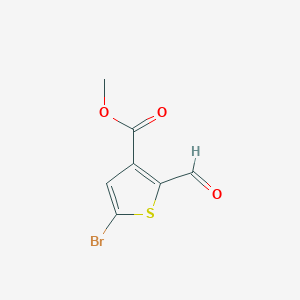

methyl5-bromo-2-formylthiophene-3-carboxylate

Description

Methyl 5-bromo-2-formylthiophene-3-carboxylate is a substituted thiophene derivative featuring a bromine atom at the 5-position, a formyl group (-CHO) at the 2-position, and a methyl ester (-COOCH₃) at the 3-position of the heteroaromatic ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactive functional groups, which enable participation in diverse reactions, such as nucleophilic additions (via the formyl group) and cross-coupling reactions (via the bromine substituent).

Properties

IUPAC Name |

methyl 5-bromo-2-formylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c1-11-7(10)4-2-6(8)12-5(4)3-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHWAHLNZNFTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Thiophene-3-Carboxylic Acid

Thiophene-3-carboxylic acid is esterified using iodomethane under basic conditions.

Procedure :

A mixture of thiophene-3-carboxylic acid (15 mmol) and sodium carbonate (52.5 mmol) in DMF (25 mL) is treated with iodomethane (18 mmol) at 25°C for 20 hours. The product is isolated via filtration and chromatography.

Data Table :

| Starting Material | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiophene-3-carboxylic acid | Na₂CO₃ | DMF | 25°C | 62–88% |

Key Observations :

- Excess base (Na₂CO₃) ensures complete deprotonation of the carboxylic acid.

- DMF enhances solubility, facilitating nucleophilic substitution.

Regioselective Bromination at Position 5

Electrophilic Bromination Using Pyridinium Perbromide

Bromination of methyl thiophene-3-carboxylate employs pyridinium perbromide hydrobromide in a halocarbon solvent at subzero temperatures to favor meta substitution.

Procedure :

Methyl thiophene-3-carboxylate (1 mol) is dissolved in tetrachloromethane (100 mL) and 48% HBr (80 mL), cooled to -5°C, and treated with pyridinium perbromide (1 mol) in batches. The mixture is stirred for 3–4 hours, followed by extraction and distillation.

Data Table :

| Substrate | Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl thiophene-3-carboxylate | Pyridinium perbromide | CCl₄ | -5°C | 88–95% |

Mechanistic Insight :

- The ester group at position 3 directs bromine to the meta position (C5) via electron-withdrawing effects.

- Low temperatures suppress side reactions, enhancing regioselectivity.

Vilsmeier-Haack Formylation at Position 2

Installing the Formyl Group

The Vilsmeier-Haack reaction introduces the formyl group at position 2, leveraging the ester’s ortho-directing influence.

Procedure :

Methyl 5-bromo-thiophene-3-carboxylate (1 mmol) is reacted with DMF (2 mmol) and POCl₃ (1.2 mmol) at 0°C for 1 hour, followed by hydrolysis with aqueous NaOH. The product is extracted with ethyl acetate and purified via recrystallization.

Data Table :

| Substrate | Reagents | Temperature | Yield |

|---|---|---|---|

| Methyl 5-bromo-thiophene-3-carboxylate | DMF, POCl₃ | 0°C → RT | 70–85% |

Spectroscopic Validation :

- ¹H NMR (DMSO-d₆) : δ 9.94 (s, 1H, CHO), 7.81 (d, J = 4.1 Hz, 1H), 7.71 (d, J = 4.1 Hz, 1H), 3.91 (s, 3H, OCH₃).

- MS (ESI) : m/z 292.9 (M+H)+.

Alternative Synthetic Strategies

Sequential Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables late-stage introduction of the bromo or formyl groups. For example, a boronic ester at position 5 can react with Br₂ under mild conditions.

Limitations :

- Requires pre-functionalized intermediates.

- Lower yields compared to electrophilic methods.

Chemical Reactions Analysis

Types of Reactions

methyl5-bromo-2-formylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Oxidation: Methyl 5-bromo-2-carboxylthiophene-3-carboxylate.

Reduction: Methyl 5-bromo-2-hydroxymethylthiophene-3-carboxylate.

Scientific Research Applications

methyl5-bromo-2-formylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of methyl5-bromo-2-formylthiophene-3-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, facilitated by the respective reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores (based on molecular frameworks and substituent patterns) to methyl 5-bromo-2-formylthiophene-3-carboxylate:

| Compound Name | Substituents (Thiophene Ring) | Similarity Score | CAS Number |

|---|---|---|---|

| Ethyl 2-formylthiophene-3-carboxylate | 2-CHO, 3-COOCH₂CH₃ | 0.95 | 115777-72-5 |

| Methyl 2-methylthiophene-3-carboxylate | 2-CH₃, 3-COOCH₃ | 0.96 | 67808-70-2 |

| 2-(Methoxycarbonyl)thiophene-3-carboxylic acid | 3-COOH, 2-COOCH₃ | 0.83 | 5751-80-4 |

| Methyl 5-bromo-2-methylthiophene-3-carboxylate | 5-Br, 2-CH₃, 3-COOCH₃ | 0.78 | 1259396-11-6 |

| Methyl 3-amino-5-bromothiophene-2-carboxylate | 5-Br, 3-NH₂, 2-COOCH₃ | N/A | 107818-55-3 |

Data adapted from structural similarity analyses in and related derivatives in .

Functional Group-Driven Comparisons

Ethyl 2-Formylthiophene-3-Carboxylate (Similarity: 0.95)

- Key Difference : Ethyl ester (-COOCH₂CH₃) vs. methyl ester (-COOCH₃) in the target compound.

- Implications : The longer alkyl chain in the ester group may slightly reduce polarity and solubility in polar solvents compared to the methyl ester. However, the high similarity score (0.95) suggests minimal impact on reactivity or electronic properties .

Methyl 2-Methylthiophene-3-Carboxylate (Similarity: 0.96)

- Key Difference : Methyl group (-CH₃) at the 2-position instead of a formyl group (-CHO).

- Implications : The absence of the formyl group eliminates electrophilic reactivity, making this compound less versatile in condensation or nucleophilic addition reactions. The higher similarity score (0.96) underscores the structural resemblance but masks significant functional divergence .

Methyl 5-Bromo-2-Methylthiophene-3-Carboxylate (Similarity: 0.78)

- Key Differences : Bromine at the 5-position and methyl at the 2-position (vs. formyl in the target compound).

- The lower similarity score (0.78) reflects the critical role of the formyl group in defining reactivity .

Methyl 3-Amino-5-Bromothiophene-2-Carboxylate

- Key Difference: Amino group (-NH₂) at the 3-position instead of a formyl group at the 2-position.

- Implications: The amino group introduces hydrogen-bonding capability and nucleophilic character, enabling participation in diazotization or amidation reactions. This contrasts with the electrophilic formyl group, which is more reactive toward nucleophiles like hydrazines or Grignard reagents .

Electronic and Reactivity Trends

- Formyl Group vs. Methyl/Amino Groups: The formyl group in the target compound enhances electrophilicity, enabling reactions such as Knoevenagel condensations or imine formations. Methyl or amino substituents, in contrast, shift reactivity toward alkylation or amidation pathways.

- Bromine Substituent: Present in both the target compound and methyl 5-bromo-2-methylthiophene-3-carboxylate, bromine facilitates cross-coupling reactions (e.g., with palladium catalysts), a property absent in non-halogenated analogs .

Research and Application Context

- Medicinal Chemistry : Thiophene derivatives with formyl and ester groups are intermediates in synthesizing kinase inhibitors or antimicrobial agents.

- Material Science : Bromine and formyl groups enable functionalization of polymers or metal-organic frameworks (MOFs) via covalent or coordination chemistry.

Biological Activity

Methyl 5-bromo-2-formylthiophene-3-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 5-bromo-2-formylthiophene-3-carboxylate has the following chemical formula:

- Molecular Formula : C8H7BrO3S

- Molecular Weight : 251.1 g/mol

- SMILES Notation : BrC1=C(C(=O)OC)C(=C(S1)C=O)C

- InChI : InChI=1S/C8H7BrO3S/c1-10-8(11)7(9)4-5(12)2-3(6(4)13)1/h1-3H,10H3

This structure features a bromine atom, a formyl group, and a carboxylate moiety, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of methyl 5-bromo-2-formylthiophene-3-carboxylate can be attributed to several mechanisms:

1. Enzyme Inhibition : The compound has been shown to interact with various enzymes through hydrogen bonding and electrostatic interactions. For instance, it can inhibit D-amino acid oxidase (DAO), which is crucial in the metabolism of amino acids. Studies indicate that derivatives with similar structures exhibit significant inhibitory activity against DAO, suggesting that methyl 5-bromo-2-formylthiophene-3-carboxylate may share this property .

2. Antimicrobial Activity : The presence of electron-withdrawing groups such as bromine enhances the compound's antimicrobial properties. Research on related thiophene derivatives has demonstrated potent activity against Mycobacterium tuberculosis and other pathogens .

3. Cytotoxic Effects : Preliminary studies suggest that methyl 5-bromo-2-formylthiophene-3-carboxylate may exhibit cytotoxicity against cancer cell lines. Compounds with similar thiophene structures have shown significant activity against various tumor cell lines, indicating potential for further development as an anticancer agent .

Research Findings

Recent studies have provided insights into the biological activities of methyl 5-bromo-2-formylthiophene-3-carboxylate:

Case Studies

-

D-Amino Acid Oxidase Inhibition :

A study conducted on thiophene derivatives demonstrated that modifications at the 5-position significantly affected DAO inhibition potency. Methyl 5-bromo-2-formylthiophene-3-carboxylate is hypothesized to maintain or enhance this inhibitory effect due to its structural features, potentially leading to new therapeutic agents for neurological disorders linked to amino acid metabolism . -

Antimicrobial Efficacy Against Tuberculosis :

A comparative analysis of various thiophene derivatives revealed that those with bromine substitutions exhibited superior antimicrobial properties against M. tuberculosis. This suggests that methyl 5-bromo-2-formylthiophene-3-carboxylate could be a promising candidate for further development as an anti-tuberculosis drug .

Q & A

Q. What are the optimal synthetic routes for methyl 5-bromo-2-formylthiophene-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Bromination : Introduce bromine at the 5-position of a thiophene precursor using brominating agents like NBS (N-bromosuccinimide) in polar solvents (e.g., DMF) .

Formylation : Install the formyl group at the 2-position via Vilsmeier-Haack reaction (POCl₃/DMF) or directed lithiation followed by formyl chloride quenching .

Esterification : Protect the carboxyl group using methanol under acidic conditions (e.g., H₂SO₄ catalysis) .

- Key Considerations : Optimize reaction temperature (often 0–60°C) and solvent choice (e.g., THF for lithiation, DCM for esterification) to minimize side reactions .

Q. How can methyl 5-bromo-2-formylthiophene-3-carboxylate be characterized to confirm its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., downfield shifts for formyl protons at ~9.8 ppm and bromine-induced deshielding) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, observing the [M+H]⁺ peak at m/z ~275 (C₇H₅BrO₃S) .

- Chromatography : Monitor reaction progress and purity via TLC (silica gel, hexane/ethyl acetate) and HPLC (C18 column) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of methyl 5-bromo-2-formylthiophene-3-carboxylate in cross-coupling reactions?

- Methodological Answer : The bromine atom at C5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization:

- Catalyst Systems : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., XPhos) in THF/water mixtures .

- Reactivity Patterns : Bromine’s electronegativity directs cross-coupling to the 5-position, while the formyl group at C2 can undergo nucleophilic additions (e.g., Grignard reagents) .

- Challenges : Competing reactions at the formyl group may require protecting strategies (e.g., acetal formation) .

Q. What strategies are effective for resolving contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Tabulate reaction conditions (solvent, catalyst, temperature) from literature to identify trends. For example:

| Study | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| A (2023) | Pd(PPh₃)₄ | THF/H₂O | 72 | |

| B (2024) | PdCl₂(dppf) | Toluene | 58 |

- Root-Cause Investigation : Test variables like catalyst loading (1–5 mol%), solvent polarity, and oxygen sensitivity. Use DOE (Design of Experiments) to optimize .

Q. How can computational methods predict the biological activity of methyl 5-bromo-2-formylthiophene-3-carboxylate analogs?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on interactions between the formyl group and catalytic lysine residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀) from enzyme inhibition assays .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., CYP450 inhibition risk due to bromine) .

Q. What purification challenges arise during scale-up synthesis, and how can they be mitigated?

- Methodological Answer :

- Common Issues :

- Low solubility of intermediates in non-polar solvents.

- Co-elution of by-products in column chromatography.

- Solutions :

- Use mixed solvents (e.g., DCM/methanol) for recrystallization .

- Employ flash chromatography with gradient elution (hexane → ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.